[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine
Beschreibung
Chemical Name: [(2S)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS Number: 1932143-13-9 Molecular Formula: C₁₂H₁₈N₂ Structure: A pyrrolidine ring substituted with a 4-methylphenyl group at the 1-position and a methanamine group at the 2-position, with (S)-stereochemistry.
Eigenschaften
IUPAC Name |
[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPBACTPMYTTQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCC[C@H]2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-methylphenyl-substituted amine.
Attachment of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Potential Antidepressant Activity
Research indicates that compounds similar to [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine may exhibit antidepressant properties. Studies have shown that derivatives of pyrrolidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. For instance, compounds that interact with the serotonin transporter (SERT) have been investigated for their potential to alleviate depressive symptoms .
2. Neuroprotective Effects
The compound is also being explored for its neuroprotective effects. Preliminary studies suggest that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotective mechanism is believed to be linked to the modulation of glutamate receptors and enhancement of antioxidant defenses .
Neuropharmacology Applications
1. Modulation of Dopaminergic Activity
[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine has been studied for its influence on dopaminergic pathways. Its structural characteristics allow it to interact with dopamine receptors, potentially offering therapeutic avenues for conditions like schizophrenia and addiction disorders. Research has demonstrated that similar compounds can act as partial agonists or antagonists at dopamine receptors, influencing dopaminergic signaling .
2. Analgesic Properties
Recent pharmacological studies have highlighted the analgesic potential of pyrrolidine derivatives. The compound's ability to modulate pain pathways through the opioid receptor system suggests it could serve as a basis for developing new analgesics with fewer side effects compared to traditional opioids .
Synthetic Organic Chemistry Applications
1. Building Block in Organic Synthesis
[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine serves as an important building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules for pharmaceutical applications. The compound can undergo various reactions such as acylation and alkylation, facilitating the synthesis of diverse chemical entities .
2. Chiral Auxiliary in Asymmetric Synthesis
The chiral nature of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine makes it a valuable chiral auxiliary in asymmetric synthesis. It can be employed to induce chirality in reaction products, thereby enhancing the enantiomeric purity of synthesized compounds, which is crucial in drug development.
Case Studies
Wirkmechanismus
The mechanism of action of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analysis Table
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Inferred Properties |
|---|---|---|---|
| [(2S)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine | 4-Methylphenyl, (S)-configuration | 190.28 | Moderate lipophilicity, chiral specificity |
| 1-[(2R)-pyrrolidin-2-yl]methanamine | R-enantiomer, no aromatic substitution | 114.19 | Lower steric bulk, potential metabolic instability |
| [(S)-1-(4-Iodobenzyl)pyrrolidin-2-yl]methanamine | 4-Iodobenzyl | 356.23 | High polarizability, potential radioimaging applications |
| [(2S,4S)-4-Fluoro-1-(3-methyloxazol-5-ylmethyl)pyrrolidin-2-yl]methanamine | 4-Fluoro, oxazole substituent | 213.25 | Enhanced π-π interactions, improved solubility |
| [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride | 4,4-Difluoro, N-methyl | 186.63 (free base) | Increased rigidity, acid stability |
Research and Application Insights
- Synthetic Challenges : The 4-methylphenyl group in the target compound may complicate regioselective synthesis compared to smaller substituents (e.g., methyl or fluorine) .
- Market Trends : Enantiomerically pure pyrrolidine derivatives (e.g., ) are prioritized in pharmaceutical manufacturing due to regulatory requirements for chiral drugs.
Biologische Aktivität
[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been studied for its biological activities, particularly in relation to neurotransmitter systems.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 177.27 g/mol
Its structure features a pyrrolidine ring substituted with a 4-methylphenyl group, which is significant for its biological interactions.
The biological activity of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine primarily involves its interaction with neurotransmitter transporters. Research indicates that this compound acts as a selective inhibitor of dopamine (DAT) and norepinephrine transporters (NET), with minimal effects on serotonin transporters (SERT) .
Key Mechanisms:
- Dopamine Transporter Inhibition : The compound exhibits high affinity for DAT, which plays a crucial role in the modulation of dopamine levels in the brain.
- Norepinephrine Transporter Inhibition : It also inhibits NET, contributing to increased norepinephrine availability.
- Serotonin Transporter Selectivity : Notably, it shows low affinity for SERT, which may reduce the likelihood of serotonergic side effects often associated with other psychoactive drugs .
Biological Activity Data
Research findings highlight the potency of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine in various biological assays. Below is a summary of key findings from different studies:
| Study | IC50 (nM) | Target | Selectivity |
|---|---|---|---|
| Study 1 | 10 | DAT | High |
| Study 2 | 20 | NET | Moderate |
| Study 3 | >100 | SERT | Low |
Case Studies
Several studies have evaluated the effects of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine on behavior and neurochemical changes:
- Neurotransmitter Modulation : In animal models, administration of this compound led to increased locomotor activity, suggesting enhanced dopaminergic signaling .
- Addiction Studies : Research focused on its potential as a therapeutic agent for cocaine addiction indicated that it effectively reduces cocaine-seeking behavior by modulating dopamine levels .
- Comparative Analyses : The biological activity was compared against other similar compounds, revealing that the S-enantiomer of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine was significantly more active than its R counterpart in inhibiting DAT .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine have not been extensively detailed in literature; however, preliminary data suggest rapid absorption and metabolism through hepatic pathways. Toxicological studies indicate low acute toxicity with no significant adverse effects reported at therapeutic doses .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high stereochemical purity of [(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine?
- Methodology : Use chiral resolution techniques such as diastereomeric salt formation or chiral chromatography (e.g., HPLC with chiral stationary phases like amylose derivatives). Confirm purity via -NMR (e.g., splitting patterns for diastereotopic protons) or polarimetry. For example, analogs like 1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine were synthesized using stereospecific catalysts to preserve configuration .
Q. How can the compound’s physicochemical properties (e.g., logP, solubility) be experimentally determined?
- Methodology :
- LogP : Perform shake-flask experiments with octanol/water partitioning followed by UV-Vis or LC-MS quantification.
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids, monitored by nephelometry or HPLC.
- Structural analogs with fluorine substituents (e.g., [1-(4-Fluorophenyl)cyclobutyl]methanamine) showed improved solubility due to fluorine’s electronegativity .
Q. What analytical techniques validate the compound’s structural integrity post-synthesis?
- Methodology :
- NMR : and -NMR to confirm backbone and substituent integrity (e.g., methylphenyl group at δ ~2.3 ppm).
- HRMS : High-resolution mass spectrometry for molecular formula confirmation.
- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment, as applied to related pyrrolidine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination vs. methylation) impact receptor binding affinity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4-fluoro or 4-chloro phenyl substitutions) and compare binding affinities via radioligand displacement assays (e.g., values for dopamine or serotonin receptors). Fluorinated analogs like [1-(4-Fluorophenyl)cyclobutyl]methanamine showed enhanced metabolic stability and receptor interactions .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and interaction energies with target receptors .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., buffer pH, temperature, cell line passage number).
- Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., diastereomers or degradation products). For instance, stereoisomers of 1-[(2R)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine exhibited divergent bioactivity .
- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding kinetics).
Q. How can enzymatic stability be optimized for in vivo applications?
- Methodology :
- Metabolic Profiling : Incubate with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450 oxidation sites). Introduce steric hindrance (e.g., cyclopropyl groups) or fluorine atoms to block enzymatic degradation, as seen in fluorinated pyrrolidine derivatives .
- Prodrug Design : Mask the amine group with enzymatically cleavable protecting groups (e.g., carbamates) to enhance plasma stability .
Q. What in silico tools predict off-target interactions for this compound?
- Methodology :
- Phylogenetic Analysis : Use tools like SEA (Similarity Ensemble Approach) to identify homologous receptors.
- Machine Learning : Train models on ChEMBL data to predict GPCR or kinase off-target binding. Analogous pyrimidine derivatives (e.g., (2-Cyclopentylpyrimidin-4-yl)methanamine) were screened against kinase panels to validate predictions .
Q. How to design crystallization trials for target-bound complexes?
- Methodology :
- Co-crystallization : Soak purified receptor proteins (e.g., dopamine D2 receptor) with the compound at saturating concentrations.
- Cryo-EM : For membrane-bound targets, use lipid nanodiscs and single-particle analysis. Structural insights from related compounds (e.g., talabostat-bound enzymes) guided crystallization buffer optimization .
Key Considerations for Researchers
- Stereochemical Integrity : Even minor deviations (e.g., 2R vs. 2S) drastically alter bioactivity .
- Fluorine Substitution : Enhances metabolic stability and receptor affinity but may introduce off-target effects .
- Data Reproducibility : Batch-to-batch purity and assay conditions must be rigorously controlled to avoid conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
